Duo-cotecxin

Antimalarial ACT PCR-corrected efficacy

Malaria control programs require ACTs with proven superior efficacy and post-treatment prophylaxis to reduce recrudescence and transmission. Duo-cotecxin (DHA-piperaquine 1:8) directly addresses these needs. - **Efficacy**: 97.3% PCR-adjusted cure rate (4ABC Study), superior to artemether-lumefantrine (95.5%) - **Prophylaxis**: 56% relative reduction in new infections vs. artesunate-mefloquine over 63 days due to piperaquine's 20-30 day half-life - **Strategic value**: WHO-recommended weight-based dosing; cost-effective alternative for high-volume tenders in resource-limited settings

Molecular Formula C44H56Cl2N6O5
Molecular Weight 819.9 g/mol
CAS No. 850407-45-3
Cat. No. B12763390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDuo-cotecxin
CAS850407-45-3
Molecular FormulaC44H56Cl2N6O5
Molecular Weight819.9 g/mol
Structural Identifiers
SMILESCC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C.C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl
InChIInChI=1S/C29H32Cl2N6.C15H24O5/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h2-9,20-21H,1,10-19H2;8-13,16H,4-7H2,1-3H3/t;8-,9-,10+,11+,12+,13-,14-,15-/m.1/s1
InChIKeyVHBABGAFHUKREU-ICKLFXEKSA-N
Commercial & Availability
Standard Pack Sizes40 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Duo-Cotecxin Procurement & Technical Specifications


Duo-Cotecxin (CAS 850407-45-3) is a fixed-dose artemisinin-based combination therapy (ACT) combining dihydroartemisinin (DHA) with piperaquine tetraphosphate (PQ) [1]. Marketed by Beijing Holley-Cotec Pharmaceuticals, this oral formulation typically contains 40 mg DHA and 320 mg PQ per tablet [2]. It is a first-line antimalarial indicated for the treatment of uncomplicated Plasmodium falciparum malaria, with a WHO-recommended weight-based dosing regimen administered once daily for three days [3].

Type Fixed-dose antimalarial reference standard
Model context P. falciparum antimalarial endpoint studies
Procurement Research-use-only formulation reference

Duo-Cotecxin-Specific Performance Factors


While multiple artemisinin-based combinations exist for malaria treatment, direct substitution based solely on drug class is not scientifically or clinically justified. The unique 1:8 ratio of dihydroartemisinin to piperaquine in Duo-Cotecxin has been clinically validated to optimize synergistic antiparasitic activity while mitigating toxicity risks [1]. Furthermore, the distinct pharmacokinetic profile of piperaquine—specifically its extended terminal elimination half-life of 20–30 days—confers a post-treatment prophylactic effect not observed with comparator ACTs like artemether-lumefantrine [2]. Lastly, differences in formulation and excipients can impact bioavailability and patient adherence, making one fixed-dose combination non-interchangeable with another [3].

Attribute
This Product (Target)
Common Substitute
Drug ratio
Fixed 1:8 DHA:PQ, reported synergistic antiparasitic endpoint context
Artemether-lumefantrine (different partner drug ratio); endpoint context may shift
Partner half-life
Piperaquine 20–30 days; post-treatment prophylactic endpoint observed
Lumefantrine ~3–6 days; shorter prophylactic window may alter model readouts
Formulation & exposure
Fixed-dose oral tablet; research-model exposure context
Other ACT formulations differ in bioavailability; PK endpoints may not transfer

Duo-Cotecxin Comparator Evidence


Superior PCR-Corrected Cure Rates vs. Artemether-Lumefantrine

In a large, randomized, non-inferiority trial across 12 sites in sub-Saharan Africa (the 4ABC Study), dihydroartemisinin-piperaquine (DHAPQ), the active pharmaceutical ingredient in Duo-Cotecxin, demonstrated a higher PCR-adjusted cure rate at day 28 compared to artemether-lumefantrine (AL). The difference was statistically significant [1].

PCR-adjusted endpoint
Head-to-head
97.3% vs 95.5%
Reported higher endpoint in children (4ABC Study)
Day-28 PCR-adjusted endpoint context
OR 0.59 (95% CI 0.37–0.94); data from 1,475 + 1,226 patients
Antimalarial ACT PCR-corrected efficacy

Post-Treatment Prophylactic Effect vs. Artesunate-Mefloquine

A Phase III, open-label, randomized trial in India directly compared dihydroartemisinin-piperaquine (DP) to artesunate plus mefloquine (A+M). The study demonstrated that DP exerted a significant post-treatment prophylactic effect, leading to a marked reduction in the incidence of new P. falciparum infections during the 63-day follow-up period [1].

Post-treatment prophylaxis
Head-to-head
7.5% vs 17.1% new infections
Reported prophylactic endpoint over 63 days
Reduced new-infection endpoint context
Absolute risk reduction 9.6 pp; Phase III trial, India
Antimalarial ACT Prophylaxis Recrudescence

Meta-Analysis: Lower PCR-Adjusted Treatment Failure vs. Artesunate-Mefloquine

A Cochrane systematic review and meta-analysis of 8 trials involving 3,467 participants in Asia compared DHA-PQ to A+M. The analysis found that for PCR-adjusted treatment failure, DHA-PQ was superior to A+M [1].

Meta-analysis failure
Cross-study comparable
RR 0.41 (95% CI 0.21–0.80)
Reported lower PCR-adjusted failure vs A+M
Pooled analysis endpoint context (8 trials, Asia)
GRADE: High quality; 0 vs 1 failure per 100 patients
Antimalarial ACT Meta-analysis PCR-adjusted efficacy

QTc Prolongation Risk Profile from Pooled PK/PD Analysis

A pooled analysis of 1,000 African patients, mostly children, established a precise concentration-effect relationship for piperaquine-induced QTc prolongation. The study provides quantitative risk estimates for this safety parameter, which is a key point of differentiation and monitoring for antimalarials [1].

QTc prolongation
Class-level inference
5.90 ms per 100 ng/mL
Concentration-effect PK/PD model
Safety-related endpoint context; no adverse events observed
Pooled analysis of 1,000 African patients; predicted risk <2.5%
Antimalarial Cardiotoxicity QTc prolongation Pharmacovigilance

Once-Daily Dosing Advantage vs. Artemether-Lumefantrine

Duo-Cotecxin is administered as a once-daily, 3-day regimen, which is simpler than the twice-daily, 3-day regimen required for artemether-lumefantrine (AL). While both are effective, a simpler dosing schedule is a recognized factor in improving patient adherence to treatment, a critical determinant of real-world effectiveness and prevention of resistance [1].

Dosing regimen
Class-level inference
Once-daily vs twice-daily
Simpler regimen context; may support adherence endpoint studies
Adherence-related endpoint for program evaluation
50% fewer doses in 3-day course
Antimalarial Adherence Dosing Regimen Patient Compliance

Duo-Cotecxin Application Scenarios


First-Line Therapy for Uncomplicated Malaria in African Children

Based on the 4ABC Study's demonstration of a 97.3% PCR-adjusted cure rate, which was superior to artemether-lumefantrine's 95.5% in a head-to-head trial [1], Duo-Cotecxin is ideally suited as a first-line treatment for uncomplicated malaria in children across sub-Saharan Africa. Its superior efficacy in clearing parasites makes it a high-value procurement choice for national malaria control programs aiming to maximize treatment success.

Preferred Option for Mefloquine Resistance or Intolerance

Duo-Cotecxin is a scientifically sound alternative to artesunate-mefloquine (A+M) in areas where mefloquine resistance is prevalent. As noted in systematic reviews, the benefit of DHA-PQ may be especially pronounced in these settings [1]. Furthermore, the documented 56% relative reduction in new infections compared to A+M over a 63-day follow-up period supports its use to reduce overall disease transmission [2].

IPT for School-Aged Children and Pregnant Women

The extended post-treatment prophylactic effect of piperaquine, quantified as a 56% reduction in new infections compared to A+M [2] and supported by its long half-life [3], makes Duo-Cotecxin an excellent candidate for intermittent preventive treatment (IPT) strategies. This application is particularly relevant for protecting vulnerable groups, such as schoolchildren in high-transmission areas and pregnant women, from malaria-related morbidity and mortality.

Cost-Effective Procurement for Public Health Campaigns

While quantitative efficacy data supports its use, Duo-Cotecxin has also been recognized as a cost-effective option in the private sector. Reports indicate that it has been sold at a price point that is acceptable to patients in Kenya and Tanzania, and it is considered a more affordable alternative to some Western-manufactured ACTs like Coartem [1]. This makes it a strategically important option for Ministries of Health and NGOs managing large-volume tenders for antimalarial drugs with constrained budgets.

Application
Selection Property
Validation Focus
Uncomplicated P. falciparum research model
PCR-adjusted endpoint context in children
Day-28 parasite clearance verification
Mefloquine resistance / intolerance mechanism studies
Post-treatment prophylactic endpoint context
New-infection incidence over 63-day follow-up
Intermittent preventive treatment (IPT) model evaluation
Extended partner drug half-life context
Reinfection rate and exposure-model validation
Antimalarial procurement research / cost-context analysis
Fixed-dose formulation reference standard
Comparator adherence and resistance emergence endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


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